molecular formula C22H24N4O2 B3788102 [4-(Hydroxymethyl)phenyl]-[4-[4-(4-methylphenyl)triazol-1-yl]piperidin-1-yl]methanone

[4-(Hydroxymethyl)phenyl]-[4-[4-(4-methylphenyl)triazol-1-yl]piperidin-1-yl]methanone

Cat. No.: B3788102
M. Wt: 376.5 g/mol
InChI Key: CGIMCBLHJSRLDY-UHFFFAOYSA-N
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Description

[4-(Hydroxymethyl)phenyl]-[4-[4-(4-methylphenyl)triazol-1-yl]piperidin-1-yl]methanone is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Hydroxymethyl)phenyl]-[4-[4-(4-methylphenyl)triazol-1-yl]piperidin-1-yl]methanone involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the piperidine and phenyl groups. The final step involves the addition of the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(Hydroxymethyl)phenyl]-[4-[4-(4-methylphenyl)triazol-1-yl]piperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[4-(Hydroxymethyl)phenyl]-[4-[4-(4-methylphenyl)triazol-1-yl]piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)phenyl]-[4-[4-(4-methylphenyl)triazol-1-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(Hydroxymethyl)phenyl]-[4-[4-(4-methylphenyl)triazol-1-yl]piperidin-1-yl]methanone apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(hydroxymethyl)phenyl]-[4-[4-(4-methylphenyl)triazol-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-2-6-18(7-3-16)21-14-26(24-23-21)20-10-12-25(13-11-20)22(28)19-8-4-17(15-27)5-9-19/h2-9,14,20,27H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIMCBLHJSRLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=N2)C3CCN(CC3)C(=O)C4=CC=C(C=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(Hydroxymethyl)phenyl]-[4-[4-(4-methylphenyl)triazol-1-yl]piperidin-1-yl]methanone
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[4-(Hydroxymethyl)phenyl]-[4-[4-(4-methylphenyl)triazol-1-yl]piperidin-1-yl]methanone
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[4-(Hydroxymethyl)phenyl]-[4-[4-(4-methylphenyl)triazol-1-yl]piperidin-1-yl]methanone
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[4-(Hydroxymethyl)phenyl]-[4-[4-(4-methylphenyl)triazol-1-yl]piperidin-1-yl]methanone
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[4-(Hydroxymethyl)phenyl]-[4-[4-(4-methylphenyl)triazol-1-yl]piperidin-1-yl]methanone
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[4-(Hydroxymethyl)phenyl]-[4-[4-(4-methylphenyl)triazol-1-yl]piperidin-1-yl]methanone

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